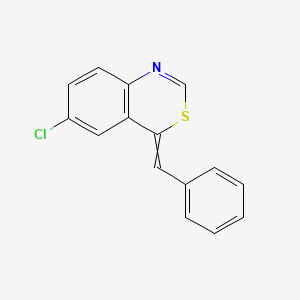

4-Benzylidene-6-chloro-4H-3,1-benzothiazine

Description

Introduction to 4-Benzylidene-6-chloro-4H-3,1-benzothiazine

Historical Context of Benzothiazine Derivatives in Heterocyclic Chemistry

Benzothiazines have occupied a pivotal role in heterocyclic chemistry since their initial synthesis in the mid-20th century. These compounds, featuring a benzene ring fused to a six-membered thiazine ring containing nitrogen and sulfur atoms, emerged as analogs of phenothiazines—a class renowned for antipsychotic properties. Early synthetic strategies focused on cyclocondensation reactions between 2-aminothiophenol and carbonyl-containing substrates, such as 1,3-dicarbonyl compounds or α-haloketones, to construct the thiazine ring. For example, Alishba et al. demonstrated the utility of bromoacetophenones in forming 3-substituted benzothiazines through nucleophilic substitution and cyclization. Over time, advancements in catalysis, including nanocatalysts and supramolecular systems like β-cyclodextrin, improved reaction efficiency and sustainability. The evolution of benzothiazine chemistry parallels broader trends in heterocyclic synthesis, where regioselectivity and functional group tolerance became critical for diversifying biological activities.

Structural Uniqueness of this compound

The molecular architecture of this compound distinguishes it from other benzothiazine isomers. Its core consists of a benzene ring fused to a 3,1-thiazine ring, where the nitrogen and sulfur atoms occupy positions 1 and 3, respectively. Key structural features include:

- Benzylidene Group (C₆H₅–CH=) at Position 4 : This substituent introduces extended π-conjugation, altering the electron density distribution across the heterocyclic system. The planar benzylidene moiety facilitates intermolecular interactions, such as π-π stacking, which are critical for solid-state materials.

- Chlorine Atom at Position 6 : The electron-withdrawing chlorine atom enhances the compound’s electrophilicity, potentially improving binding affinity in biological targets. It also increases lipophilicity, influencing pharmacokinetic properties like membrane permeability.

Comparative analysis with 1,4-benzothiazines reveals distinct electronic profiles. For instance, the 3,1-isomer’s sulfur atom at position 3 creates a polarized C–S bond, augmenting reactivity toward nucleophiles. Computational studies suggest that the benzylidene group stabilizes the molecule through resonance, delocalizing electrons across the thiazine ring and aromatic substituent.

Significance in Medicinal and Materials Chemistry Research

This compound exemplifies the convergence of medicinal and materials chemistry. In drug discovery, its scaffold serves as a versatile platform for designing inhibitors targeting enzymes or receptors. The chlorine atom’s presence mimics bioactive motifs found in antimicrobial and anticancer agents, while the benzylidene group may mediate interactions with hydrophobic binding pockets. For example, derivatives of 4H-3,1-benzothiazine have shown promise as antitubercular agents due to their ability to disrupt mycobacterial cell walls.

In materials science, the compound’s conjugated system and substituent effects enable applications in organic electronics. The benzylidene group enhances charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) or photovoltaic cells. Additionally, the chlorine atom’s electronegativity modulates the compound’s bandgap, a critical parameter in optoelectronic device performance.

Table 1: Comparative Properties of Selected Benzothiazine Derivatives

This table underscores how strategic substitution augments both biological and physical properties. The benzylidene-chloro combination in this compound maximizes lipophilicity and optical absorption, bridging therapeutic and technological applications.

Structure

3D Structure

Properties

CAS No. |

647025-76-1 |

|---|---|

Molecular Formula |

C15H10ClNS |

Molecular Weight |

271.8 g/mol |

IUPAC Name |

4-benzylidene-6-chloro-3,1-benzothiazine |

InChI |

InChI=1S/C15H10ClNS/c16-12-6-7-14-13(9-12)15(18-10-17-14)8-11-4-2-1-3-5-11/h1-10H |

InChI Key |

XHWCVLCQVSGSDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Cl)N=CS2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Thioformylaminodiphenylacetylenes

One effective method for synthesizing 4-benzylidene-6-chloro-4H-3,1-benzothiazine involves the cyclization of 2-thioformylaminodiphenylacetylenes. This method utilizes the following steps:

Starting Materials : The reaction begins with 2-formylaminodiphenylacetylenes, which are synthesized via Sonogashira coupling.

Thionation : The acetylenes are then thionated using phosphorus pentasulfide in boiling tetrahydrofuran (THF) to yield the thioformamide derivatives.

Cyclization : The thioformamide is treated with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at room temperature for cyclization, resulting in the formation of this compound.

Reaction Conditions and Yields

The reaction conditions and yields for this synthesis are summarized in the following table:

| Step | Conditions | Yield (%) |

|---|---|---|

| Thionation | P₄S₁₀ in boiling THF | 54% |

| Cyclization | DBU at room temperature | 75% |

Typical Experimental Procedure

-

- Dissolve the formamide derivative (e.g., 3b) in THF.

- Add phosphorus pentasulfide slowly while stirring.

- Heat the mixture to reflux for approximately 20 minutes.

- Filter and wash the solid with diethyl ether and benzene.

-

- Dissolve the thioformamide in THF and add DBU.

- Allow the mixture to react at room temperature for 24 hours.

- Extract with benzene and wash with saturated aqueous sodium chloride solution.

- Dry the organic layer and evaporate solvents to obtain crude product.

Characterization

The synthesized compound can be characterized using techniques such as:

- Melting point determination

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Infrared (IR) spectroscopy

- X-ray crystallography for structural confirmation.

The synthesis of this compound can be effectively achieved through a series of well-defined chemical reactions involving thionation and cyclization processes. The methods outlined provide a reliable framework for researchers looking to synthesize this compound for further study or application in various fields.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylidene-6-chloro-4H-3,1-benzothiazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of benzothiazine derivatives, including 4-benzylidene-6-chloro-4H-3,1-benzothiazine. For instance:

- Mechanism of Action : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. It acts by inhibiting bacterial growth through disruption of cellular processes, potentially targeting bacterial enzymes like peptide deformylase .

- Case Study : A study reported that derivatives of benzothiazine exhibited potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds demonstrating low minimum inhibitory concentrations (MICs) .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4-Benzylidene-6-chloro... | Staphylococcus aureus | 8 |

| 4-Benzylidene-6-chloro... | Pseudomonas aeruginosa | 16 |

Antifungal Activity

Benzothiazines have also been investigated for their antifungal properties:

- Activity Against Fungi : Preliminary evaluations indicate that some derivatives exhibit antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship suggests that modifications to the benzothiazine core can enhance antifungal efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. They have been shown to affect cell cycle regulation and promote cell death in several cancer cell lines .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Variations in synthesis can lead to a range of derivatives with enhanced biological activities.

Green Synthesis Approaches

Recent trends in synthetic chemistry emphasize environmentally friendly methods. For example, microwave-assisted synthesis has been employed to produce benzothiazine derivatives more efficiently while minimizing waste .

Mechanism of Action

Comparison with Other Similar Compounds: 4-Benzylidene-6-chloro-4H-3,1-benzothiazine can be compared with other benzothiazine derivatives, such as:

4H-3,1-Benzothiazin-4-ones: These compounds have similar structures but differ in their substituents and biological activities.

Benzoxazinones: These compounds contain an oxygen atom instead of sulfur and exhibit different chemical and biological properties.

Uniqueness: The presence of the benzylidene and chloro substituents in this compound contributes to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

Substituent Position and Bioactivity: The 6-chloro substituent in the target compound enhances antiproliferative activity compared to non-halogenated analogues (e.g., 2-phenyl derivatives) .

Synthetic Challenges :

- Introducing substituents post-cyclization (e.g., halogenation) often leads to isomer mixtures, whereas pre-functionalized anthranilic acid precursors yield purer products .

- Cyclization with LR in toluene is more efficient for benzylidene derivatives than thionation with P4S10, which halts at intermediate stages .

Biological Activity Trends: Anticancer Potential: Chlorine and cyano groups correlate with antiproliferative effects. For example, 6-chloro-7-cyano derivatives show comparable activity to cisplatin in T47D cells . Analgesic Properties: Methyl esters with 4-methyl and dioxo groups (e.g., compound 5a) outperform NSAIDs like piroxicam, suggesting that electron-withdrawing groups enhance COX-2 selectivity .

Physicochemical and Spectroscopic Comparisons

- Tautomerism: Pyridine-fused analogues (e.g., dihydropyrido[2,3-d]thiazines) exhibit imino-enamine tautomerism, stabilized by intramolecular hydrogen bonds (N–H⋯N, 2.97 Å) . The target compound’s benzylidene group may similarly stabilize specific tautomeric forms.

- Spectroscopic Signatures :

Molecular Interactions and Drug Design Implications

- π-π Stacking : The benzylidene group in 4-benzylidene derivatives facilitates stacking with aromatic residues in enzyme active sites, as seen in MAO inhibitors .

- Hydrogen Bonding: 2-(4-Chlorophenoxy) derivatives lack hydrogen-bond donors, reducing solubility compared to hydrazone-containing analogues (e.g., MAO inhibitors with N–H groups) .

Q & A

Basic Synthesis and Structural Characterization

Q1: What are the established synthetic routes for 4-Benzylidene-6-chloro-4H-3,1-benzothiazine, and how is its purity validated? A: The compound is synthesized via a Sonogashira coupling reaction between 2-amino-5-chloro-3-iodopyridine and phenylacetylene, followed by cyclization using 1,8-diazabicycloundec-7-ene (DBU) . Purity is validated via X-ray crystallography, which confirms the absence of significant residual electron density near key functional groups (e.g., N(1)), and by analyzing bond distances (e.g., C(8)—N(1) = 1.308 Å, C(8)—N(2) = 1.353 Å) to confirm tautomeric form .

Q2: How is the crystal structure of this compound determined, and what software is recommended for refinement? A: Single-crystal X-ray diffraction is the primary method. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement . Hydrogen bonding and π-π interactions are analyzed using distance thresholds (e.g., N⋯N = 2.973 Å for hydrogen bonds; π-π stacking distances ~3.65 Å) .

Advanced Synthesis and Mechanochemical Alternatives

Q3: Are there alternative synthetic methodologies for derivatives of 4H-3,1-benzothiazines, such as solvent-free approaches? A: Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine has been demonstrated for analogous 4H-3,1-benzothiazin-4-ones, offering eco-friendly, solvent-free routes with reduced reaction times . Optimization involves adjusting milling time and reagent stoichiometry to control regioselectivity.

Q4: How can tautomeric forms of this compound be experimentally distinguished? A: Neutron diffraction or high-resolution X-ray crystallography identifies tautomers by locating hydrogen atoms. For example, residual electron density near N(2) (0.85 Å away) confirms the imino tautomer (1a), supported by bond-length analysis (C—N distances) and intramolecular S⋯O contacts (2.57 Å) .

Structural and Supramolecular Analysis

Q5: What intermolecular interactions stabilize the crystal packing of this compound? A: The structure is stabilized by (i) N—H⋯N hydrogen bonds (N⋯N = 2.973 Å) forming inversion dimers and (ii) π-π interactions between pyridine and benzoyl rings (Cg⋯Cg = 3.646–3.651 Å). These interactions propagate along the a-axis, creating a stacked arrangement .

Q6: How do solvent or crystallization conditions affect polymorph formation? A: While not explicitly studied for this compound, analogous systems show that solvent polarity and evaporation rate influence π-π stacking and hydrogen-bond networks. Slow evaporation in nonpolar solvents (e.g., hexane) may favor tighter packing, while polar solvents (e.g., DMF) could disrupt dimerization .

Data Contradictions and Methodological Rigor

Q7: How should researchers resolve contradictions in crystallographic data, such as residual electron density anomalies? A: Anomalies are addressed by (i) verifying data collection parameters (e.g., resolution, temperature), (ii) refining disorder models, and (iii) cross-validating with spectroscopic data (e.g., NMR, IR). For example, residual density near N(2) in this compound was attributed to the imino tautomer, not disorder .

Q8: What methodological practices ensure reliability in analyzing supramolecular interactions? A: Triangulate crystallographic data with computational tools (e.g., Hirshfeld surface analysis) and spectroscopic methods. For π-π interactions, use distance-angle criteria (e.g., centroid distances < 4.0 Å, dihedral angles < 10°) and compare with literature benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.